

# Pranlukast hemihydrate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Pranlukast hemihydrate |           |
| Cat. No.:            | B1239672               | Get Quote |

An In-depth Technical Guide to **Pranlukast Hemihydrate**: Molecular Structure, Properties, and Analysis

#### Introduction

**Pranlukast hemihydrate** is a selective and competitive cysteinyl leukotriene receptor-1 (CysLT1) antagonist.[1][2][3][4] It is primarily utilized in the treatment and management of bronchial asthma and allergic rhinitis.[5][6] By blocking the action of cysteinyl leukotrienes, a group of inflammatory mediators, pranlukast effectively reduces airway inflammation, bronchoconstriction, and mucus production.[4][5][6] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and key experimental methodologies for its synthesis and analysis, intended for researchers, scientists, and professionals in drug development.

### **Molecular Structure and Formula**

Pranlukast is chemically described as N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide.[2][5] The core structure consists of a chromone ring system substituted with a tetrazole group at the 2-position and a benzamide linkage at the 8-position. The benzamide group is further substituted with a 4-phenylbutoxy chain. The compound is commonly formulated as a hemihydrate to enhance its stability.[5]

The molecular formula for the anhydrous form is  $C_{27}H_{23}N_5O_4$ .[2][5] As a hemihydrate, its formula is  $C_{27}H_{23}N_5O_4 \cdot 0.5H_2O$  or often represented as a dimer:  $C_{54}H_{48}N_{10}O_9$ .[5][7][8]



• IUPAC Name: N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide[2][5]

CAS Number: 150821-03-7[1][3][5]

Synonyms: ONO-1078, SB 205312, Azlaire[2][3]

# **Physicochemical Properties**

The key physicochemical properties of pranlukast and its hemihydrate form are summarized in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile. The compound is characterized by its poor water solubility.[5][9]

| Property                       | Value                                                                                | Reference(s) |
|--------------------------------|--------------------------------------------------------------------------------------|--------------|
| Molecular Formula              | C27H23N5O4 · 0.5H2O                                                                  | [1][8]       |
| Molecular Weight               | 481.5 g/mol (Anhydrous)<br>490.51 g/mol (Hemihydrate)<br>981.0 g/mol (Dimer Hydrate) | [1][2][5][7] |
| Appearance                     | White solid                                                                          | [7]          |
| Melting Point                  | 243°C                                                                                | [10]         |
| Water Solubility               | Approx. 0.36 μg/mL at 25°C<br>Insoluble                                              | [9]          |
| Other Solubilities             | Insoluble in Ethanol 100<br>mg/mL in DMSO                                            | [1]          |
| XLogP3                         | 4.2                                                                                  | [2]          |
| Topological Polar Surface Area | 119 Ų (Anhydrous)                                                                    | [2]          |
| Hydrogen Bond Donors           | 2 (Anhydrous)                                                                        | [2]          |
| Hydrogen Bond Acceptors        | 7 (Anhydrous)                                                                        | [2]          |
| Rotatable Bond Count           | 9 (Anhydrous)                                                                        | [2]          |

## **Mechanism of Action**



Pranlukast exerts its therapeutic effect by selectively antagonizing leukotriene D<sub>4</sub> (LTD<sub>4</sub>) at the cysteinyl leukotriene receptor 1 (CysLT1) in the airways.[4][5] Cysteinyl leukotrienes (LTC<sub>4</sub>, LTD<sub>4</sub>, and LTE<sub>4</sub>) are potent inflammatory mediators that cause bronchoconstriction, increased microvascular permeability, airway edema, and enhanced secretion of thick mucus.[3][4][6] By competitively blocking the CysLT1 receptor, pranlukast inhibits these downstream effects.[5][6] Furthermore, pranlukast has been shown to inhibit NF-κB activation, which in turn suppresses the production of pro-inflammatory cytokines such as IL-6, IL-1, and TNF-α, contributing to its immunomodulatory effects.[1][11]



Click to download full resolution via product page

Figure 1: Pranlukast Mechanism of Action

# Experimental Protocols General Synthesis Outline

The synthesis of pranlukast is a multi-step process involving the formation of key intermediates which are then coupled to form the final molecule.[5] A common synthetic strategy involves the







preparation of 4-(4-phenylbutoxy)benzoic acid and 8-amino-2-(tetrazol-5-yl)-1-benzopyran-4-one, followed by an amide coupling reaction.[10][12]

#### Key Steps:

- Synthesis of 4-(4-phenylbutoxy)benzoic acid: This intermediate is often prepared starting from materials like p-hydroxybenzoic acid and 1-bromo-4-phenylbutane.[12][13]
- Synthesis of the Chromone-Tetrazole Core: The 8-amino-2-(tetrazol-5-yl)-1-benzopyran-4-one intermediate is synthesized from precursors such as 3-amino-2-hydroxyacetophenone. [10][12]
- Amide Coupling: The carboxyl group of 4-(4-phenylbutoxy)benzoic acid is activated (e.g., using thionyl chloride or oxalyl chloride) and then reacted with the amino group of the chromone-tetrazole intermediate to form an amide bond.[14]
- Crystallization: The final product, pranlukast, is purified and crystallized as a hemihydrate to improve its stability.[5]





Click to download full resolution via product page

Figure 2: General Synthesis Workflow for Pranlukast

## **Analytical Method: Reverse-Phase HPLC**

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of pranlukast hydrate.[15] This method is suitable for quality control and stability testing.

- Instrumentation: Shimadzu HPLC system with UV-detector.[15]
- Column: Kromosil 100 C18 (150 mm × 4.6 mm, 5 μm particle size).[15]



- Mobile Phase: A mixture of Acetonitrile and 0.1% Glacial Acetic Acid in water (85:15 v/v).[15]
- Flow Rate: 0.5 mL/min.[15]
- Column Temperature: 30°C.[15]
- Detection: UV detection at a wavelength of 262 nm.[15]
- Validation: The method is validated according to ICH guidelines for parameters including specificity, accuracy, precision, and linearity.[15]

#### **Stress Degradation Studies**

To assess the stability of the molecule, pranlukast hydrate is subjected to various stress conditions as per ICH guidelines Q1A (R2) and Q1B.[16]

- Conditions Tested: The drug is exposed to acidic, alkaline, oxidative (peroxide), thermal (dry heat), and photolytic (solid and liquid state) stress.[15][16]
- Observed Stability: Studies show that pranlukast hydrate is significantly labile under alkaline and liquid-state photolytic conditions.[16] It demonstrates relative stability in acidic, oxidative, thermal, and solid-state photolytic conditions.[16] Degradation products are typically characterized using techniques like LC-MS/MS.[16]

### **Solubility and Dissolution Testing**

Given its poor aqueous solubility, these tests are crucial for formulation development.

- Equilibrium Solubility Protocol:
  - An excess amount of pranlukast hemihydrate is added to a specific medium (e.g., water, buffer solutions).
  - The samples are equilibrated in a shaking water bath at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9]
  - After equilibration, the suspension is filtered through a suitable syringe filter (e.g., 0.45 μm
     PTFE).[9]



- The filtrate is diluted with the HPLC mobile phase and the concentration of dissolved pranlukast is quantified using a validated HPLC method.[9]
- In Vitro Dissolution Test Protocol:
  - The test is conducted using a USP Dissolution Apparatus II (paddle method).[9]
  - A specified volume of dissolution medium (e.g., pH 6.8 buffer) is maintained at 37°C ± 0.5°C.[9]
  - The paddle speed is set to a specific rate (e.g., 50 rpm).
  - A dosage form equivalent to a specific amount of pranlukast hemihydrate is introduced into the vessel.
  - Samples are withdrawn at predetermined time intervals, replacing the volume with fresh,
     pre-warmed medium.[9]
  - The samples are filtered, diluted, and analyzed by HPLC to determine the percentage of drug dissolved over time.

#### Conclusion

Pranlukast hemihydrate is a well-characterized CysLT1 receptor antagonist with a defined molecular structure and a clear mechanism of action. Its significant therapeutic role in asthma and allergic rhinitis is underpinned by its ability to block the pro-inflammatory effects of cysteinyl leukotrienes. However, its poor water solubility presents a key challenge in formulation, necessitating advanced drug delivery approaches. The established analytical methods, including RP-HPLC, are vital for ensuring the quality, stability, and efficacy of its pharmaceutical preparations. This guide provides core technical information essential for professionals engaged in the research and development of this important anti-asthmatic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Pranlukast Hemihydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. Pranlukast | C27H23N5O4 | CID 4887 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Pranlukast hemihydrate | 150821-03-7 [smolecule.com]
- 6. What is Pranlukast Hydrate used for? [synapse.patsnap.com]
- 7. Pranlukast Hydrate | C54H48N10O9 | CID 11979774 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Pranlukast hemihydrate|CAS 150821-03-7|DC Chemicals [dcchemicals.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. CN101450943B Method for synthesizing drug pranlukast from tetrahydrofuran path Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Pranlukast hemihydrate molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239672#pranlukast-hemihydrate-molecularstructure-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com